

# Role of KAT6A in ER+ breast cancer pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | PF-06747711 |           |  |  |
| Cat. No.:            | B610007     | Get Quote |  |  |

An In-depth Technical Guide on the Role of KAT6A in ER+ Breast Cancer Pathogenesis

#### **Executive Summary**

K(lysine) acetyltransferase 6A (KAT6A) is a critical epigenetic regulator emerging as a significant oncogene and therapeutic target in estrogen receptor-positive (ER+) breast cancer. As a member of the MYST family of histone acetyltransferases (HATs), KAT6A plays a pivotal role in chromatin modification and gene expression. Amplification of the KAT6A gene, located on the 8p11-p12 chromosomal region, occurs in approximately 10-15% of ER+ breast cancers and is strongly correlated with aggressive tumor phenotypes, endocrine therapy resistance, and poor clinical outcomes.[1][2][3][4][5][6] This guide provides a comprehensive overview of the molecular mechanisms underpinning KAT6A's role in ER+ breast cancer pathogenesis, details its interaction with key signaling pathways, summarizes preclinical and clinical data for emerging KAT6A inhibitors, and outlines key experimental methodologies.

#### **KAT6A: The Epigenetic Driver**

KAT6A is a histone acetyltransferase that primarily catalyzes the acetylation of lysine residues on histone H3, most notably H3K23 (H3K23ac), which serves as a key mark of active transcription.[7][8] Dysregulation of its enzymatic activity is implicated in the development of various cancers.[6][9] In ER+ breast cancer, the significance of KAT6A is underscored by its frequent genetic amplification and overexpression.[3][10]

#### **Genomic Alterations and Prognostic Significance**



The amplification of the 8p11-p12 region, which contains the KAT6A gene, is a recurrent event in luminal breast cancers.[3][10] This genetic alteration leads to increased KAT6A mRNA and protein expression, which has been linked to adverse clinical features.[3] High KAT6A expression is an independent prognostic factor associated with a higher risk of late recurrence and reduced overall survival in patients with ER+ breast cancer.[3]

| Alteration                                                                              | Prevalence in ER+<br>Breast Cancer | Associated Clinical<br>Features                                           | Prognostic Impact                                                               |
|-----------------------------------------------------------------------------------------|------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Gene Amplification                                                                      | 10-15%[1][2][4][5][6]<br>[11][12]  | Higher Histologic<br>Grade, Increased Ki-<br>67 Proliferation<br>Index[3] | Decreased 5-year<br>metastasis-free<br>survival, Reduced<br>overall survival[3] |
| Overexpression                                                                          | ~15%[7][13][14]                    | Correlates with aggressive tumor behavior[2]                              | Poor prognosis, Associated with late recurrence[2][3]                           |
| Table 1: Prevalence<br>and Prognostic<br>Significance of KAT6A<br>in ER+ Breast Cancer. |                                    |                                                                           |                                                                                 |

#### Core Mechanism of Action in ER+ Breast Cancer

KAT6A's oncogenic function in ER+ breast cancer is multifaceted, primarily revolving around its role as a transcriptional co-activator for the estrogen receptor alpha (ER $\alpha$ ), the master regulator of this breast cancer subtype.

#### **Regulation of Estrogen Receptor Signaling**

KAT6A is a central mediator of ER-driven gene expression.[7] Its histone acetyltransferase activity is crucial for maintaining an open chromatin state at the promoter of the estrogen receptor gene (ESR1), thereby directly promoting ERα transcription and protein expression.[6] [9][14] Consequently, cancer cells with high levels of KAT6A exhibit a heightened dependency on ER signaling for their growth and survival. Inhibition of KAT6A leads to a marked decrease in ERα mRNA and protein levels, striking at the core of the ER signaling axis.[1][15]



#### **Control of Cell Proliferation and Self-Renewal**

Beyond its effects on ERα, KAT6A influences other critical cellular processes. Knockdown of KAT6A in luminal breast cancer cell lines harboring the 8p11-p12 amplicon results in a significant reduction in proliferation and a profound loss of clonogenic capacity.[3][10] Furthermore, KAT6A has been implicated in regulating breast cancer stem cell activity, as evidenced by the reduced ability of KAT6A-depleted cells to form mammospheres in culture.[3] [5][10] This suggests a role for KAT6A in tumor initiation and self-renewal.





Click to download full resolution via product page

Core mechanism of KAT6A in promoting ER+ breast cancer.

#### **KAT6A** in Signaling Networks

Recent research has uncovered a critical cooperative relationship between KAT6A and the Menin-KMT2A (MLL) chromatin complex, revealing a new layer of transcriptional regulation in



ER+ breast cancer and a compelling strategy for combination therapy.

#### Synergistic Regulation with the Menin-KMT2A Complex

An epigenetic-focused CRISPR-Cas9 screen identified MEN1 (the gene encoding Menin) as a key codependency in ER+ breast cancer cells treated with a KAT6A inhibitor.[2][7][16] Mechanistic studies revealed that KAT6A and the Menin-KMT2A complex co-localize at the promoters of ER target genes.[4][12] Together, they establish and maintain an active chromatin landscape, facilitating the recruitment of RNA Polymerase II and driving the expression of genes essential for tumor growth.[12] While inhibiting either KAT6A or Menin alone can partially disrupt this process, dual inhibition leads to the effective displacement of both complexes from chromatin, causing a profound and synergistic suppression of the ER-driven transcriptional program.[4][7][12][16][17] This cooperative action is effective even in models of acquired endocrine resistance, including those with activating ESR1 mutations.[1][4][7][13][12]





Click to download full resolution via product page

Cooperative regulation of ER target genes by KAT6A and Menin.



### **Therapeutic Targeting of KAT6A**

The dependency of a significant subset of ER+ breast cancers on KAT6A makes it a compelling therapeutic target. Several small molecule inhibitors, primarily dual KAT6A/B inhibitors, are now in clinical development, showing promising early signs of efficacy, particularly in heavily pretreated, endocrine-resistant patient populations.

#### **KAT6A/B Inhibitors in Clinical Development**

The most advanced KAT6A inhibitor is Pfizer's PF-07248144. Clinical trial data has demonstrated its potential to overcome resistance mechanisms in ER+ breast cancer.[1] Other companies, including Olema, Insilico Medicine, and Isosterix, are also advancing their own KAT6 inhibitors through the pipeline.[18][19][20]



| Compound              | Company                            | Target(s)            | Phase        | Key Clinical<br>Findings (in<br>ER+ BC)                                           | Combination<br>Therapy                 |
|-----------------------|------------------------------------|----------------------|--------------|-----------------------------------------------------------------------------------|----------------------------------------|
| PF-07248144           | Pfizer                             | KAT6A/KAT6<br>B      | Phase 3[21]  | ORR: 30.2% - 37.2%; Median PFS: 10.7 months (heavily pretreated patients)[1] [22] | Fulvestrant[2<br>2]                    |
| CTx-648 (PF-<br>9363) | Pfizer                             | KAT6A/KAT6<br>B      | Preclinical  | Potent tumor growth inhibition in endocrine-refractory models[2][7]               | N/A                                    |
| OP-3136               | Olema<br>Oncology                  | KAT6A/KAT6<br>B      | Phase 1[19]  | Preclinical data shows strong antiproliferative effects[11]                       | CDK4/6 inhibitors, ER antagonists[1 1] |
| IST-477               | Isosterix                          | KAT6A<br>(selective) | IND-enabling | Excellent anti-tumor potency in PDx models[20]                                    | CDK4/6<br>inhibitors[20]               |
| ISM6046               | Insilico<br>Medicine /<br>Menarini | KAT6A/KAT6<br>B      | IND-enabling | Potent anti-<br>proliferation<br>activity in<br>ER+ cell<br>lines[6]              | N/A                                    |



#### Foundational & Exploratory

Check Availability & Pricing

| Table 2:      |  |  |
|---------------|--|--|
| KAT6A/B       |  |  |
| Inhibitors in |  |  |
| Development   |  |  |
| for ER+       |  |  |
| Breast        |  |  |
| Cancer.       |  |  |

#### **Combination Strategies**

Given the complex signaling networks in cancer, combination therapies are key.

- With Endocrine Therapy: Combining KAT6A inhibitors with ER degraders like fulvestrant has shown durable responses in patients who have progressed on multiple prior lines of therapy. [19][22]
- With CDK4/6 Inhibitors: Preclinical studies indicate that combining KAT6A inhibitors with CDK4/6 inhibitors results in additive or enhanced anti-proliferative effects.[11][20]
- With Menin Inhibitors: The strong preclinical rationale for dual KAT6A and Menin inhibition represents a novel and highly promising strategy to achieve deep and durable suppression of ER signaling, particularly in resistant tumors.[4][7][16]





Click to download full resolution via product page

Therapeutic inhibition of the KAT6A and Menin pathways.

#### **Key Experimental Protocols**

The following methodologies have been central to elucidating the function of KAT6A and evaluating the efficacy of its inhibitors.

#### **CRISPR-Cas9 Functional Genetic Screens**

To identify genetic vulnerabilities and mechanisms of resistance, genome-wide or targeted CRISPR-Cas9 knockout screens are performed in ER+ breast cancer cell lines. Cells are transduced with a pooled sgRNA library and treated with a KAT6A inhibitor (e.g., PF-9363) or a vehicle control. Genomic DNA is isolated from surviving cells, and sgRNA sequences are amplified and quantified by next-generation sequencing. Genes whose knockout sensitizes cells to the inhibitor (e.g., MEN1) are identified as top hits through statistical analysis of sgRNA depletion in the inhibitor-treated arm relative to the control.[7][13][16]

#### **Cell Proliferation and Clonogenicity Assays**



- Clonogenic Assay: Cells are seeded at low density and treated with varying concentrations of inhibitors. After 10-14 days, colonies are fixed, stained with crystal violet, and counted to assess long-term proliferative capacity.[3][10]
- Mammosphere Formation Assay: To assess cancer stem cell activity, single cells are plated in non-adherent conditions with serum-free media supplemented with growth factors. The number and size of floating spherical colonies (mammospheres) are quantified after 7-14 days.[3][10]
- Real-time Proliferation Assay: Cell growth is monitored in real-time using systems like the IncuCyte, which captures images of cell confluence over time, providing detailed growth curves under different treatment conditions.[14]

## Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of KAT6A, Menin, ERα, and specific histone modifications (e.g., H3K23ac). Cells are treated with inhibitors or vehicle, and chromatin is cross-linked with formaldehyde. The chromatin is then sheared, and antibodies specific to the protein of interest are used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and sequenced. This allows for the identification of co-localization at specific genomic regions, such as ER target gene promoters, and reveals how inhibitor treatment alters protein occupancy and the epigenetic landscape.[4][13][12]

## Patient-Derived Xenograft (PDX) and Organoid (PDxO) Models

To evaluate therapeutic efficacy in a more clinically relevant context, PDX models are established by implanting patient tumor fragments into immunocompromised mice. PDxO models are 3D cultures derived from these tumors. These models, including those derived from endocrine-resistant tumors, are used for in vivo and ex vivo studies where animals or organoids are treated with KAT6A inhibitors, alone or in combination. Tumor volume (in PDX) or organoid growth is measured to determine anti-tumor activity.[1][2][4][7]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]

#### Foundational & Exploratory





- 5. researchgate.net [researchgate.net]
- 6. KAT6 | Insilico Medicine [insilico.com]
- 7. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ERα status of invasive ductal breast carcinoma as a result of regulatory interactions between lysine deacetylases KAT6A and KAT6B PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. KAT6A/B and Menin Inhibition Synergize to Suppress ER+ Breast Cancer | Docwire News [docwirenews.com]
- 17. researchgate.net [researchgate.net]
- 18. drughunter.com [drughunter.com]
- 19. KAT6 catalysts to kick off 2025 | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. biopharmaapac.com [biopharmaapac.com]
- 22. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of KAT6A in ER+ breast cancer pathogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610007#role-of-kat6a-in-er-breast-cancer-pathogenesis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com